3-benzoyl-6-bromo-2H-chromen-2-one
Overview
Description
The compound "3-benzoyl-6-bromo-2H-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known as coumarins. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The presence of a benzoyl group and a bromine atom in the compound suggests that it may have unique chemical properties and reactivity patterns that could be exploited in various chemical syntheses and biological studies.
Synthesis Analysis
The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, a green, catalyst-free, and solvent-free method using microwave irradiation has been developed for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, which are structurally related to this compound . Additionally, microwave-assisted cyclization under mildly basic conditions has been used to synthesize 6H-benzo[c]chromen-6-ones, which could potentially be modified to introduce a benzoyl and bromo substituent . An oxidant-free three-component synthesis has also been reported for the construction of 7-amino-6H-benzo[c]chromen-6-ones, which demonstrates the versatility of synthetic approaches available for such compounds .
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by the presence of a fused benzene and pyran ring. The substitution pattern on the rings can significantly influence the electronic and steric properties of the molecule. Computational studies, including density-functional theory (DFT), have been used to investigate the structural features of related compounds, providing insights into bond lengths, bond angles, and dihedral angles . These studies are crucial for understanding the reactivity and interaction of the molecules with biological targets.
Chemical Reactions Analysis
Chromen-2-one derivatives can participate in a variety of chemical reactions. For example, they can undergo tandem reactions leading to benzo[c]chromen-6-ones and isocoumarins, demonstrating their potential for creating complex molecular architectures . They can also be involved in domino reactions with β-ketoesters, which can lead to highly functionalized molecules . Photo-induced reactions have also been employed for the synthesis of benzo[c]chromen-6-ones, showcasing the diverse reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a bromine atom suggests potential for further functionalization through nucleophilic substitution reactions. The benzoyl group could affect the molecule's electron distribution and its interaction with biological targets. The synthesized chromen-2-one derivatives have been characterized using various spectroscopic techniques, and their biological activities have been evaluated, indicating their potential as antibacterial agents . The reactivity of similar compounds with hydrazonoyl halides has been explored, leading to the synthesis of various substituted benzo[f]chromen-2-ones . Additionally, the antimicrobial and antioxidant activities of certain chromen-2-one
Scientific Research Applications
Reactions and Synthesis
Reactions with Zinc Enolates : Shchepin et al. (2006) explored reactions of 3-benzoyl-6-bromochromen-2-ones with zinc enolates. They found that these reactions produced 4-(1-alkyl-2-aryl-2-oxoethyl)-3-aroyl-6-bromochroman-2-ones and other related compounds as a single stereoisomer, highlighting the compound's utility in stereoselective synthesis (Shchepin et al., 2006).
Microwave-Assisted Cyclization : Dao et al. (2018) studied the microwave-assisted cyclization of related compounds under mildly basic conditions. This research showed the potential of 3-benzoyl-6-bromo-2H-chromen-2-one derivatives in facilitating efficient synthesis processes (Dao et al., 2018).
Biological Applications
Antimicrobial Activity : Abdel-Aziem et al. (2021) investigated the antibacterial activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One. Their research provided insights into the compound's potential in developing new antibacterial agents, with some compounds showing strong inhibition activity against specific bacteria (Abdel-Aziem et al., 2021).
Antidiabetic Activity : Telvekar et al. (2020) synthesized a series of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives based on molecular hybridization technique. These compounds were evaluated for their antidiabetic activity, indicating the potential of this compound derivatives as antidiabetic agents (Telvekar et al., 2020).
Other Applications
- Synthesis of Novel Molecular Hybrids : Nagaraja et al. (2020) explored the synthesis of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives. They focused on their potential as biological agents, showcasing the versatility of this compound in synthesizing compounds with varied biological activities (Nagaraja et al., 2020).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of various pharmacologically active compounds .
Mode of Action
Coumarins, a class of compounds to which it belongs, are known to possess diverse pharmacological and biological activities such as antitumor, analgesic and ulcerogenic, anti-inflammatory, anticoagulant, phototriggering, and fungicidal properties .
Biochemical Pathways
The compound has been used in the synthesis of various derivatives, which suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds with a similar structure have shown good permeability, solubility, and metabolic stability .
Result of Action
Some derivatives synthesized from this compound have shown promising antitumor activity against liver carcinoma (hepg2-1) .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and the presence of other substances can potentially affect the action and stability of chemical compounds .
Future Directions
properties
IUPAC Name |
3-benzoyl-6-bromochromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO3/c17-12-6-7-14-11(8-12)9-13(16(19)20-14)15(18)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWLSMWLZZECK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357736 | |
Record name | 2H-1-Benzopyran-2-one, 3-benzoyl-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2199-85-1 | |
Record name | 2H-1-Benzopyran-2-one, 3-benzoyl-6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.